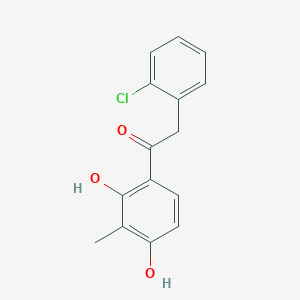
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 belongs to the class of chalcones, which are natural compounds found in many plants and have been shown to possess a wide range of biological activities.
Wirkmechanismus
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone exerts its effects through various mechanisms, including the inhibition of NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone also activates the Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has been shown to modulate various biochemical and physiological processes, including the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6, and the increase of antioxidant enzymes, such as SOD and CAT. 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has also been shown to inhibit the expression of MMP-9 and MMP-2, which are involved in cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone, including the development of novel formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms of 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone and its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Conclusion:
In conclusion, 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone is a promising natural compound that possesses various biological activities and has potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. Further research is needed to fully understand the molecular mechanisms of 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone can be achieved through various methods, including the Claisen-Schmidt condensation reaction between 2-chloroacetophenone and 2,4-dihydroxy-3-methylacetophenone in the presence of a base catalyst. This method yields a high purity product that can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has been extensively studied for its potential therapeutic applications. Recent research has shown that 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone possesses anti-inflammatory, antioxidant, and anticancer properties. 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-13(17)7-6-11(15(9)19)14(18)8-10-4-2-3-5-12(10)16/h2-7,17,19H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPLJKVOCGKMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

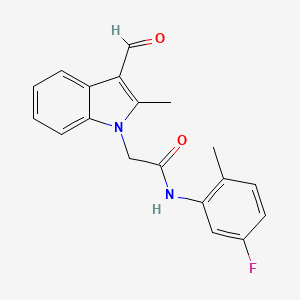
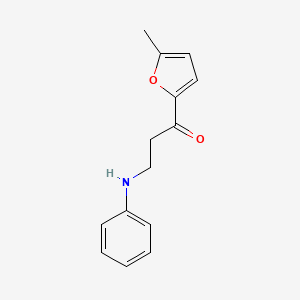
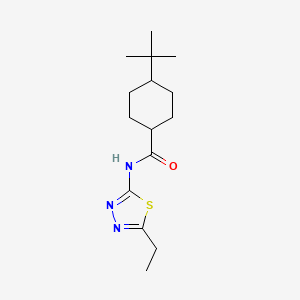
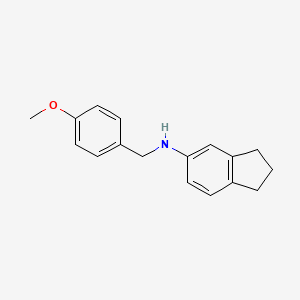
![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)
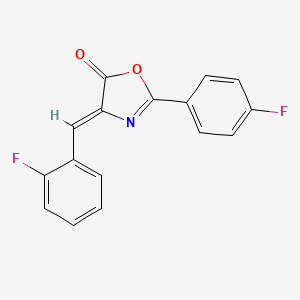
![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)
![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B5857154.png)
![7-methyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5857159.png)
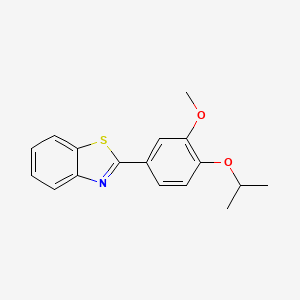
![1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)
![N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)